![molecular formula C16H17ClN2O4S2 B2795651 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide CAS No. 941940-57-4](/img/structure/B2795651.png)
3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a 1,1-dioxothiazinan-2-yl moiety. Benzenesulfonamides are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Chloroacetamide Derivative: The initial step involves the preparation of a chloroacetamide derivative.
Intramolecular Cyclization: The chloroacetamide derivative undergoes an intramolecular cyclization rearrangement reaction when treated with ammonium, leading to the formation of the thiazol-4-one scaffold.
Sulfonamide Formation:
Chemical Reactions Analysis
3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide involves the inhibition of specific enzymes. For instance, it selectively inhibits carbonic anhydrase IX, an enzyme that is overexpressed in hypoxic tumor cells. By inhibiting this enzyme, the compound disrupts the pH regulation in tumor cells, leading to cell death . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides: These compounds also exhibit anticancer activities but differ in their structural features and specific enzyme targets.
Aryl thiazolone–benzenesulfonamides: These derivatives have shown significant inhibitory effects against various cancer cell lines and enzymes.
The uniqueness of this compound lies in its specific structural features and its selective inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of a sulfonyl chloride precursor (e.g., 3-chlorobenzenesulfonyl chloride) with a thiazinan-containing aniline derivative under basic conditions (e.g., triethylamine in DMF or dichloromethane) .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
- Key Controls : Temperature (maintained at 0–5°C during exothermic steps), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to amine improves conversion) .
- Yield Optimization : Use TLC to monitor reaction progress and adjust reaction times (typically 12–24 hours) .
Q. How can advanced spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for sulfonamide-attached benzene) and thiazinan ring protons (δ 3.5–4.5 ppm for SO₂-adjacent CH₂ groups). Compare with computed spectra from PubChem data .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and thiazinan ring vibrations (600–700 cm⁻¹) .
- X-ray Crystallography : Resolve the planar geometry of the benzene sulfonamide group and chair conformation of the thiazinan ring. Use crystallographic data from analogs (e.g., C20H23ClN2O4S in ) as reference .
Q. What stability studies are critical for handling this sulfonamide-thiazinan hybrid under various pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor hydrolysis of the sulfonamide bond via HPLC; stability is optimal at pH 6–8 .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >200°C based on analogs in ). Store at –20°C in anhydrous conditions to prevent deliquescence .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of derivatives of this compound?
- Methodological Answer :
- Core Modifications : Syntize derivatives with substituents on the thiazinan ring (e.g., methyl, ethyl) or benzene sulfonamide (e.g., nitro, fluoro). Assess bioactivity against cancer cell lines (e.g., NCI-60 panel) .
- Key Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., EGFR or VEGFR targets) and compare with control compounds (e.g., ’s trifluoromethyl analog). Use molecular docking to prioritize derivatives with enhanced binding affinity .
Q. What computational methods (e.g., molecular docking, DFT) are suitable for predicting the target interactions of this molecule prior to in vitro studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX). The sulfonamide group likely coordinates with Zn²⁺ in active sites, while the thiazinan ring contributes to hydrophobic interactions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic regions (e.g., sulfur atoms) for electrophilic modification .
Q. What strategies mitigate conflicting bioactivity data observed between in vitro and preliminary in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess plasma protein binding (e.g., >90% in rodents) and metabolic stability using liver microsomes. Poor in vivo efficacy may stem from rapid glucuronidation of the sulfonamide group .
- Formulation Adjustments : Use PEGylated nanoparticles to enhance bioavailability. Compare AUC (area under the curve) in pharmacokinetic studies between free and encapsulated forms .
Properties
IUPAC Name |
3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c17-13-4-3-5-16(12-13)25(22,23)18-14-6-8-15(9-7-14)19-10-1-2-11-24(19,20)21/h3-9,12,18H,1-2,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZQWCVSBBWDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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